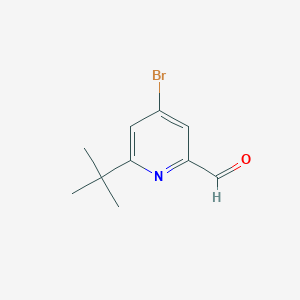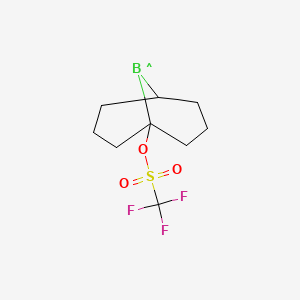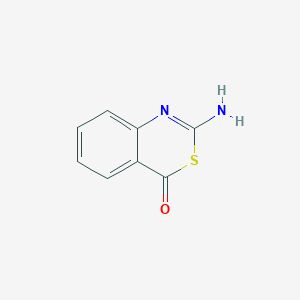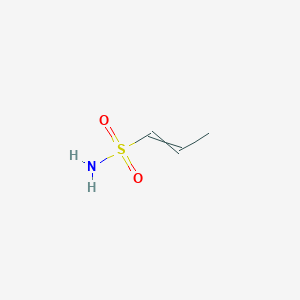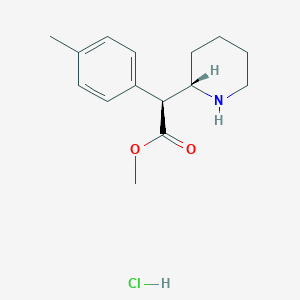
(+/-)-threo-4-Methylmethylphenidate (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-threo-4-Methylmethylphenidate (hydrochloride) is a central nervous system stimulant that is commonly used in the treatment of attention deficit hyperactivity disorder and narcolepsy. It is a racemic mixture, meaning it contains equal parts of two enantiomers, which are mirror images of each other. This compound is a derivative of methylphenidate and is known for its ability to increase the levels of dopamine and norepinephrine in the brain, thereby improving attention and focus.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-threo-4-Methylmethylphenidate (hydrochloride) typically involves the condensation of piperidine with a phenylacetate derivative. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The resulting product is then purified through recrystallization to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of (+/-)-threo-4-Methylmethylphenidate (hydrochloride) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production rate and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-threo-4-Methylmethylphenidate (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols. Substitution reactions can yield a variety of derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
(+/-)-threo-4-Methylmethylphenidate (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of reaction mechanisms and kinetics.
Biology: Employed in research on neurotransmitter systems and brain function.
Medicine: Investigated for its potential therapeutic effects in conditions such as attention deficit hyperactivity disorder, narcolepsy, and depression.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mécanisme D'action
The mechanism of action of (+/-)-threo-4-Methylmethylphenidate (hydrochloride) involves the inhibition of dopamine and norepinephrine reuptake in the brain. By blocking the reuptake of these neurotransmitters, the compound increases their levels in the synaptic cleft, thereby enhancing neurotransmission. This leads to improved attention, focus, and cognitive function. The primary molecular targets are the dopamine transporter and the norepinephrine transporter.
Comparaison Avec Des Composés Similaires
(+/-)-threo-4-Methylmethylphenidate (hydrochloride) is similar to other central nervous system stimulants such as:
Dexmethylphenidate: A more potent enantiomer of methylphenidate.
Amphetamine: Another stimulant used in the treatment of attention deficit hyperactivity disorder.
Modafinil: A wakefulness-promoting agent used to treat narcolepsy.
Uniqueness
What sets (+/-)-threo-4-Methylmethylphenidate (hydrochloride) apart from these compounds is its balanced racemic mixture, which provides a unique pharmacological profile. Unlike dexmethylphenidate, which is a single enantiomer, the racemic mixture offers a broader range of effects. Compared to amphetamine and modafinil, (+/-)-threo-4-Methylmethylphenidate (hydrochloride) has a different mechanism of action and a distinct side effect profile.
List of Similar Compounds
- Dexmethylphenidate
- Amphetamine
- Modafinil
Propriétés
Formule moléculaire |
C15H22ClNO2 |
|---|---|
Poids moléculaire |
283.79 g/mol |
Nom IUPAC |
methyl (2S)-2-(4-methylphenyl)-2-[(2S)-piperidin-2-yl]acetate;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-11-6-8-12(9-7-11)14(15(17)18-2)13-5-3-4-10-16-13;/h6-9,13-14,16H,3-5,10H2,1-2H3;1H/t13-,14-;/m0./s1 |
Clé InChI |
RTUOEPCDJYLTKH-IODNYQNNSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[C@@H]([C@@H]2CCCCN2)C(=O)OC.Cl |
SMILES canonique |
CC1=CC=C(C=C1)C(C2CCCCN2)C(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




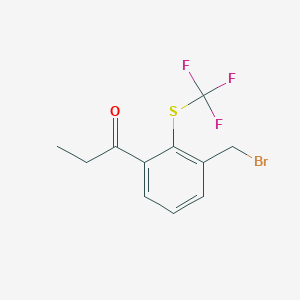
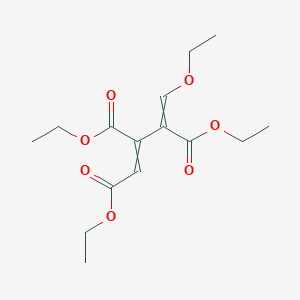
![4-(Trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077082.png)
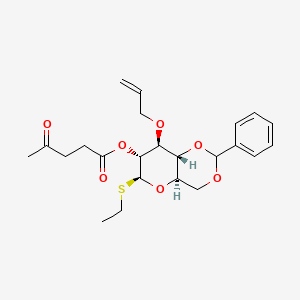
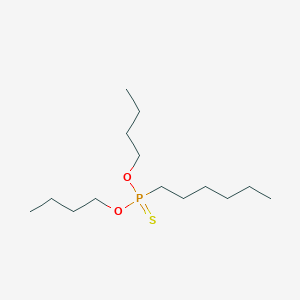
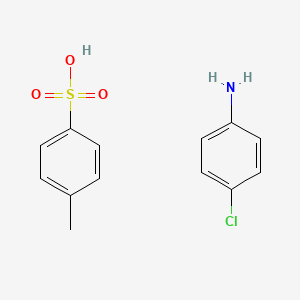
![sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14077099.png)
